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Compound of Interest

Compound Name: 4-(Phenylsulfanyl)-2-butanol
Cat. No.: B11950681
Get Quote

Executive Summary

o Compound Name: 4-(Phenylsulfanyl)-2-butanol[1][2]
¢ |[UPAC Name: 4-(Phenylthio)butan-2-ol

e CAS Number: 27998-52-3[1][2][3][4]

e Molecular Formula: C

H
oS

¢ Molecular Weight: 182.28 g/mol

+ Core Significance: This molecule serves as a versatile "chiral sulfide linker" in drug
development. It combines a nucleophilic sulfide moiety with a secondary alcohol, allowing for
dual-functionalization (e.g., oxidation to sulfoxides/sulfones or esterification/etherification of
the alcohol). It is typically synthesized via the reduction of 4-(phenylthio)-2-butanone.
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Synthesis & Sample Origin

To ensure the integrity of spectroscopic data, one must understand the sample's origin. The
industrial standard for synthesizing 4-(Phenylsulfanyl)-2-butanol involves a two-step
sequence:

o Thia-Michael Addition: Conjugate addition of thiophenol to methyl vinyl ketone (MVK) to form
the ketone intermediate.

e Carbonyl Reduction: Chemoselective reduction of the ketone using Sodium Borohydride
(NaBH

) or Lithium Aluminum Hydride (LiAIH
).

Note: Samples derived from this route may contain trace amounts of the disulfide dimer (Ph-S-
S-Ph) or unreacted ketone if not purified via distillation or chromatography.

Thia-Michael
Thiophenol + Methyl Vinyl Ketone Addition Hydride
\ Intermediate: Reduction ) Target:
4-(Phenylsulfanyl)-2-butanol

______ p>| 4-(Phenylthio)-2-butanone
Reduction ~ N—"""7 7~
(NaBH4 / MeOH)

Click to download full resolution via product page

Caption: Standard synthetic pathway for generating high-purity 4-(Phenylsulfanyl)-2-butanol
samples for analysis.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's asymmetry at the C2 position. The methylene protons at
C3 and C4 may exhibit diastereotopic character, appearing as complex multiplets rather than
simple triplets.
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H NMR Data (400 MHz, CDCI

)

Chemical Shift

( o . . Structural
Multiplicity Integration Assignment

Context
» Ppm)

Phenyl ring

_ protons
7.35-7.15 Multiplet 5H Ar-H
(ortho/meta/para)

Methine proton
alpha to the
3.92-3.85 Multiplet 1H C(2)-H hydroxyl group.
Deshielded by
oxygen.[5]

Methylene

protons alpha to
C(4)-H sulfur.
Deshielded by

sulfur.

3.05-2.95 Multiplet 2H

Internal

methylene
C(3)-H protons.

Shielded but split

by adjacent

1.85-1.70 Multiplet 2H

chiral center.

Doublet ( Terminal methyl
1.22 3H C()-H group coupled to
H2) C2-H.

Hydroxyl proton
) (shift varies with
~1.8-25 Broad Singlet 1H -OH )
concentration/sol

vent).
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C NMR Data (100 MHz, CDCI

)
Chemical Shift (
Assignment Carbon Type Notes

» Ppm)

136.5 Ar-C Quaternary Attached to Sulfur.
Characteristic

1295 Ar-C CH 0
aromatic signal.
Characteristic

129.0 Ar-C CH o
aromatic signal.
Characteristic

126.0 Ar-C CH o
aromatic signal.
Alpha to Oxygen

67.2 C(2) CH P Yo
(Alcohol).

CH Beta to both functional

38.5 C(3)
groups.

29.8 c(4) CH Alpha to Sulfur.

23.5 C@) CH Terminal methyl.

B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation from ketone to alcohol.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11950681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm

Intensity Functional Group Vibrational Mode
)
Alcohol O-H stretching
3350 — 3450 Broad, Strong O-H
(H-bonded).[6]
Aromatic C-H
3050 — 3070 Weak Ar C-H )
stretching.
) Asymmetric/Symmetri
2960, 2925 Medium Alkyl C-H )
¢ C-H stretching.
) Aromatic ring skeletal
1585, 1480 Medium Cc=C o
vibrations.
Secondary alcohol C-
1050 — 1100 Strong C-O
O stretch.
Out-of-plane bending
740, 690 Strong Ar-H (monosubstituted
benzene).

C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the sulfur-stabilized cation and the

elimination of water.

¢ lonization Mode: Electron Impact (El, 70 eV)

e Molecular lon (

): m/z 182

Key Fragmentation Pathway:

e : Molecular ion.

. 164 (

): Loss of water (Dehydration). This is a dominant pathway for secondary alcohols.
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. 123

): Cleavage of the C3-C4 bond. This is the base peak or a major abundant ion due to the
stability of the sulfur-stabilized carbocation.

e 109 (
): Thiophenol radical cation fragment.
o 45 (

): Characteristic fragment for secondary alcohols (alpha-cleavage).

Molecular lon
m/z 182

3-C4 Cleavage

[M - H2QO]+ [Ph-S-CH2]+
m/z 164 m/z 123 (Base Peak)

Click to download full resolution via product page

Alpha Cleavage

Caption: Primary fragmentation pathways observed in the El Mass Spectrum of 4-
(Phenylsulfanyl)-2-butanol.

Experimental Protocol: Reduction of 4-
(Phenylthio)-2-butanone

For researchers needing to generate this standard freshly:

e Preparation: Dissolve 4-(phenylthio)-2-butanone (10 mmol) in Methanol (30 mL) in a round-
bottom flask. Cool to 0°C.

e Reduction: Add Sodium Borohydride (NaBH

, 12 mmol) portion-wise over 10 minutes.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Monitor via TLC (Hexane:EtOAc 4:1).

Quench: Quench carefully with saturated NH

Cl solution.

Workup: Extract with Dichloromethane (3x), wash with brine, dry over MgSO

, and concentrate.

Purification: The resulting oil is typically >95% pure but can be distilled (bp ~140°C at 0.5
mmHg) or chromatographed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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